9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
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Overview
Description
9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is a tricyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a fused seven-membered benzoxazepine ring, which is known for its wide range of biological activities and pharmacological properties.
Preparation Methods
The synthesis of 9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine typically involves the reaction of 1,2-diketones, 2-formyl phenoxy acetic acids, and ammonium acetate in acetic acid under reflux conditions. This is followed by the addition of thionyl chloride to produce lactam in the absence of a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has shown potential as a therapeutic agent due to its activity on the central nervous system, acting as enzyme inhibitors, analgesics, and sedatives.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine involves its interaction with specific molecular targets and pathways. It acts on the central nervous system by inhibiting certain enzymes, which leads to its analgesic and sedative effects. In cancer treatment, it functions as a PI3-kinase inhibitor, disrupting cellular signaling pathways that promote tumor growth and survival .
Comparison with Similar Compounds
9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine can be compared with other similar compounds, such as:
9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine: This compound has a bromine atom instead of a methoxy group, which may alter its reactivity and biological activity.
2-Oxazolidinone, 3-(9-bromo-5,6-dihydroimidazo[1,2-D][1,4]benzoxazepin-2-yl)-4-(difluoromethyl)-: This compound features additional functional groups that may enhance its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
9-methoxy-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine |
InChI |
InChI=1S/C12H12N2O2/c1-15-9-2-3-10-11(8-9)16-7-6-14-5-4-13-12(10)14/h2-5,8H,6-7H2,1H3 |
InChI Key |
GJONWNRGRJIJTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC=CN3CCO2 |
Origin of Product |
United States |
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